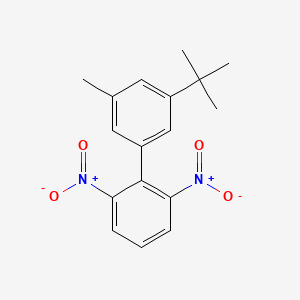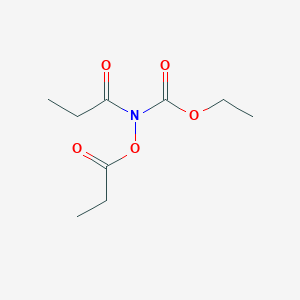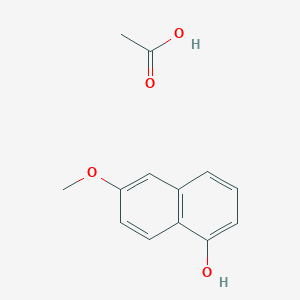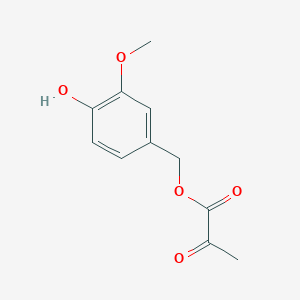![molecular formula C28H28N2O2 B14312128 2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine CAS No. 114546-92-8](/img/structure/B14312128.png)
2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry. This particular compound features two benzyloxyethyl groups attached to the bipyridine core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with 2-(benzyloxy)ethyl halides under basic conditions. A common method includes:
Starting Materials: 4,4’-bipyridine and 2-(benzyloxy)ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Introduction of new functional groups in place of benzyloxy groups.
科学的研究の応用
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential interactions with biological molecules and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine exerts its effects depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the bipyridine core.
Biological Interactions: May interact with proteins or nucleic acids, influencing their function through non-covalent interactions.
Catalysis: Forms metal complexes that can catalyze various chemical reactions by providing an active site for substrate binding and transformation.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the benzyloxyethyl groups, making it less sterically hindered and more flexible in forming metal complexes.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different substitution patterns, affecting its coordination behavior.
2,2’-Bis(2-pyridyl)ethane: Contains ethane linkers instead of benzyloxyethyl groups, influencing its electronic properties and reactivity.
Uniqueness
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine is unique due to the presence of benzyloxyethyl groups, which can enhance its solubility in organic solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in coordination chemistry, materials science, and beyond.
特性
CAS番号 |
114546-92-8 |
|---|---|
分子式 |
C28H28N2O2 |
分子量 |
424.5 g/mol |
IUPAC名 |
2-(2-phenylmethoxyethyl)-4-[2-(2-phenylmethoxyethyl)pyridin-4-yl]pyridine |
InChI |
InChI=1S/C28H28N2O2/c1-3-7-23(8-4-1)21-31-17-13-27-19-25(11-15-29-27)26-12-16-30-28(20-26)14-18-32-22-24-9-5-2-6-10-24/h1-12,15-16,19-20H,13-14,17-18,21-22H2 |
InChIキー |
YXIDGUPJTIPCOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCC2=NC=CC(=C2)C3=CC(=NC=C3)CCOCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)

![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
